molecular formula C12H11NO2S B2859934 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid CAS No. 1029107-45-6

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid

Cat. No.: B2859934
CAS No.: 1029107-45-6
M. Wt: 233.29
InChI Key: QAQPTYAVZUUPPL-UHFFFAOYSA-N
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Description

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid is an organic compound that features both a phenylamino group and a thiophene ring. Compounds with these functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid typically involves the reaction of thiophene derivatives with phenylamine under specific conditions. One common method might include:

    Step 1: Nitration of thiophene to form nitrothiophene.

    Step 2: Reduction of nitrothiophene to aminothiophene.

    Step 3: Reaction of aminothiophene with phenylacetic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylamino group can be reduced to form aniline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Aniline derivatives.

    Substitution Products: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of advanced materials or as a precursor in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)-2-(thiophen-2-yl)acetic acid: Similar structure but with the thiophene ring in a different position.

    2-(Phenylamino)-2-(furan-3-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Phenylamino)-2-(pyridin-3-yl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both phenylamino and thiophene groups can also lead to unique interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

2-anilino-2-thiophen-3-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)11(9-6-7-16-8-9)13-10-4-2-1-3-5-10/h1-8,11,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQPTYAVZUUPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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